Lipophilicity Differentiation: Target 6-Propyl Compound vs. 6-Cyclopropyl Analog (Computed XLogP3)
The 6-propyl target compound demonstrates a computed XLogP3 of 1.1, which is 0.6 log units higher than the 6-cyclopropyl analog (XLogP3 = 0.5) [1][2]. This difference corresponds to a theoretical ~4-fold higher partition coefficient for the propyl derivative, which may influence membrane permeability, non-specific protein binding, and oral absorption potential. The cyclopropyl group reduces lipophilicity due to its smaller hydrophobic surface area and unique electronic character. This distinction is critical for projects where a specific log P window is targeted for CNS penetration (optimal range ~1-3) or where excessive lipophilicity must be avoided to mitigate hERG and metabolic liabilities.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic by ~4-fold theoretical partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); free base forms compared |
Why This Matters
A 0.6 log unit difference in computed lipophilicity can translate to measurable differences in membrane permeability, solubility, and off-target binding, making the two compounds non-interchangeable in ADME-sensitive screening cascades.
- [1] PubChem CID 135962929: 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one. Computed Properties: XLogP3-AA = 1.1. View Source
- [2] PubChem CID 136127653: 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one. Computed Properties: XLogP3-AA = 0.5. View Source
